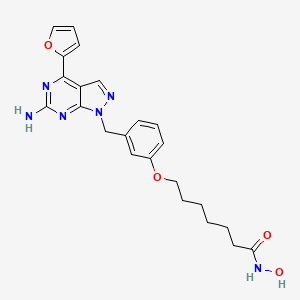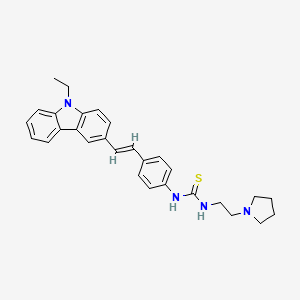
Di-n-dodecyl Phthalate-3,4,5,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-n-dodecyl Phthalate-3,4,5,6-d4 is a deuterium-labeled compound, specifically a phthalate ester, where the hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Di-n-dodecyl Phthalate-3,4,5,6-d4 typically involves the deuteration of Di-n-dodecyl Phthalate. The process includes the use of deuterated reagents and catalysts to replace the hydrogen atoms with deuterium. One common method involves the use of deuterated solvents and deuterium gas under specific reaction conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .
Análisis De Reacciones Químicas
Types of Reactions
Di-n-dodecyl Phthalate-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phthalate derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
The major products formed from these reactions include various phthalate derivatives, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Di-n-dodecyl Phthalate-3,4,5,6-d4 is used in a wide range of scientific research applications:
Chemistry: It serves as a standard in analytical chemistry for the quantification of phthalates using techniques like gas chromatography-mass spectrometry (GC-MS)
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of phthalates in biological systems
Mecanismo De Acción
The mechanism of action of Di-n-dodecyl Phthalate-3,4,5,6-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, making it useful for tracing and quantification in research studies. The compound’s interaction with enzymes and receptors in biological systems helps in understanding the effects and behavior of phthalates .
Comparación Con Compuestos Similares
Similar Compounds
Di-n-butyl Phthalate-3,4,5,6-d4: Another deuterium-labeled phthalate used in similar research applications.
Di-n-octyl Phthalate-3,4,5,6-d4: Used as a plasticizer and in analytical studies.
Di-n-pentyl Phthalate-3,4,5,6-d4: Employed in the investigation of flame retardants and other industrial applications.
Uniqueness
Di-n-dodecyl Phthalate-3,4,5,6-d4 is unique due to its longer alkyl chain, which provides different physical and chemical properties compared to shorter-chain phthalates. This makes it particularly useful in studies requiring specific solubility and stability characteristics .
Propiedades
Fórmula molecular |
C32H54O4 |
|---|---|
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
didodecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3/i21D,22D,25D,26D |
Clave InChI |
PUFGCEQWYLJYNJ-KHNROQILSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC)[2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
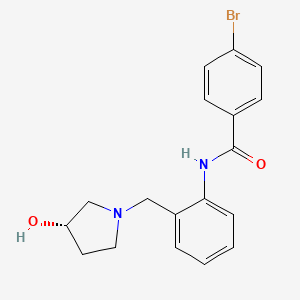
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)
![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
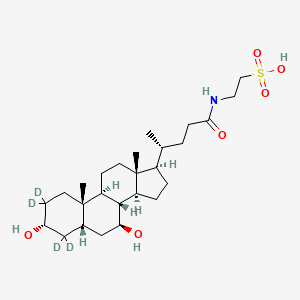
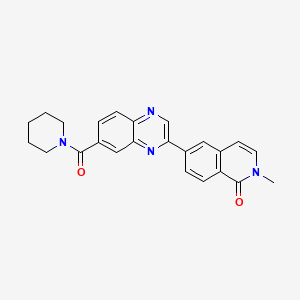

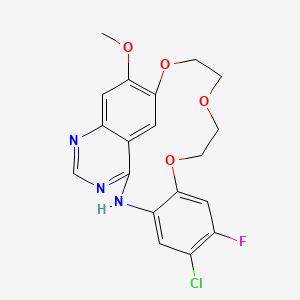
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
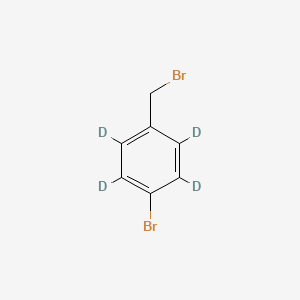
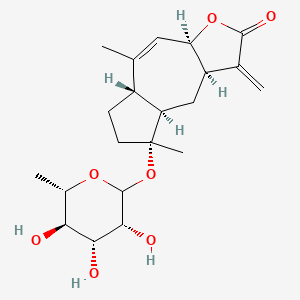
![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)
